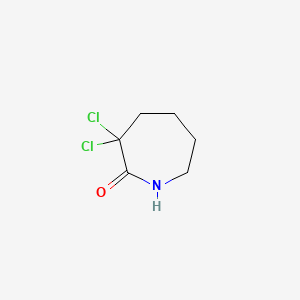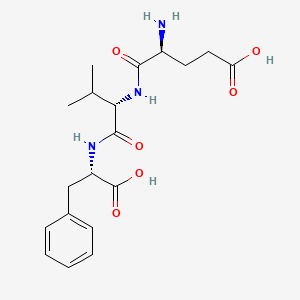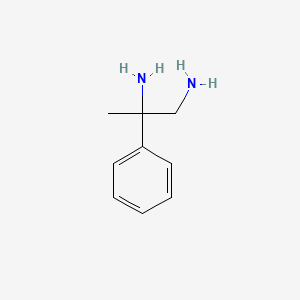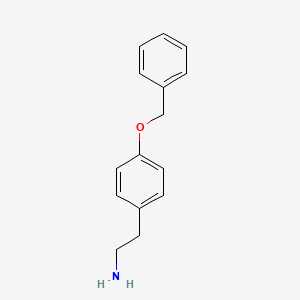
3,3-Dichloroazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloroazepan-2-one: is a heterocyclic organic compound with the molecular formula C6H9Cl2NO and a molecular weight of 182.04 g/mol . This compound features a six-membered ring structure containing a carbonyl group and two chlorine atoms. 3,3-dichloroazetidine-2-one .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloroazepan-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of suitable precursors under specific conditions. For example, the use of Lewis acid catalysts such as BBr3 and additives like P2O5 can facilitate the formation of the azepine ring . Another method involves the Pd-catalyzed addition of tethered amides to phenyl acetylenes .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes that ensure high yields and purity. The use of metal-catalyzed reactions and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dichloroazepan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are often employed.
Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) can introduce additional halogen atoms into the compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols or amines .
Scientific Research Applications
3,3-Dichloroazepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: BET bromodomain inhibitors .
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dichloroazepan-2-one involves its interaction with specific molecular targets. For instance, as a BET bromodomain inhibitor , it binds to the bromodomains of BET proteins, thereby inhibiting their function . This interaction can disrupt the regulation of gene expression and has potential therapeutic implications .
Comparison with Similar Compounds
1,3-Dihydro-2H-benzo[d]azepin-2-ones: These compounds share a similar azepine ring structure and are also used as BET bromodomain inhibitors.
Dibenzazepinones: Structurally analogous to 3,3-Dichloroazepan-2-one, these compounds are found in pharmaceutically relevant molecules.
Uniqueness: this compound is unique due to its dichloro substitution , which can influence its chemical reactivity and biological activity. This distinct feature sets it apart from other similar compounds and can be leveraged in various applications.
Properties
IUPAC Name |
3,3-dichloroazepan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2NO/c7-6(8)3-1-2-4-9-5(6)10/h1-4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOFMSCOQHPFRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279508 |
Source


|
| Record name | 2H-Azepin-2-one, 3,3-dichlorohexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1709-14-4 |
Source


|
| Record name | MLS002638289 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Azepin-2-one, 3,3-dichlorohexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 3,3-dichloroazepan-2-one in the synthesis of azepanedione oximes?
A1: this compound serves as a crucial intermediate in the multi-step synthesis of azepanedione oxime derivatives []. The compound undergoes treatment with morpholine, followed by either acidic hydrolysis or condensation with phenyldiazonium chloride. These reactions lead to the formation of azepane-2,3-dione or 4-(phenylhydrazono)azepane-2,3-dione respectively, which are then further reacted with O-aryl-hydroxylamines to yield the desired azepanedione oximes [].
Q2: Are there any alternative synthetic routes to azepanedione oximes that bypass the use of this compound?
A2: While the provided research [] focuses on a specific synthetic route utilizing this compound, exploring alternative pathways is an active area of research in organic chemistry. Factors like reaction yield, cost-effectiveness, and the generation of unwanted byproducts influence the selection of a synthetic strategy. Further investigation into the chemical literature and ongoing research efforts may reveal alternative approaches to synthesize azepane-2,3-dione oxime derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1330047.png)



![benzo[e]isatin](/img/structure/B1330055.png)
![2-(O-tolyl)-1H-benzo[d]imidazole](/img/structure/B1330058.png)



